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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For researchers, scientists, and professionals in drug development, a thorough understanding
of the physicochemical and spectroscopic properties of key chemical entities is paramount.
This guide provides a detailed comparison of the theoretical and experimental data for 1-
phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis.

This document summarizes the available theoretical and experimental data for 1-
phenylcyclobutanecarbaldehyde, including its physical properties and spectroscopic
characteristics. The synthesis of this compound is also detailed, drawing from established
literature. This comparative analysis aims to provide a comprehensive resource for those
utilizing this compound in their research endeavors.

Physicochemical Properties: A Tale of Two Data
Sets

The physical properties of 1-phenylcyclobutanecarbaldehyde have been predicted through
computational models and determined through laboratory experimentation. A comparison of
these values provides insight into the accuracy of theoretical predictions and offers a baseline
for experimental verification.
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Property Theoretical Value Experimental Value
Molecular Weight 160.21 g/mol [1] Not Applicable

Boiling Point - 95-97 °C[2]

Density 1.03 g/cm3 (Predicted) Not Reported
Refractive Index 1.53 (Predicted) Not Reported

Note: Theoretical values are often computed and may not have been experimentally verified.

Spectroscopic Fingerprints: Unveiling the Molecular
Structure

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized
compound. While a complete set of experimentally verified spectra for 1-
phenylcyclobutanecarbaldehyde is not readily available in a single consolidated source, this
guide compiles the expected characteristic signals based on the compound's structure and
data from related compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic,

methine, and cyclobutyl protons.

Expected Chemical

Protons Shift (3, ppm) Multiplicity Integration
Aromatic (CeHs) 72-75 Multiplet 5H
Aldehydic (CHO) 9.5-10.0 Singlet 1H
Cyclobutyl (CH-2) 1.8-2.8 Multiplet 6H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.
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Carbon Expected Chemical Shift (d, ppm)
Aldehydic (C=0) 195 - 205

Aromatic (CeHs) 125 - 145

Quaternary Cyclobutyl (C-Ph) 50 - 60

Cyclobutyl (CH2) 20-40

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the

molecule.

Expected Absorption

Functional Group Intensity
(cm™)
C=0 (Aldehyde) 1720 - 1740 Strong
C-H (Aldehyde) 2720 and 2820 Medium (two bands)
C=C (Aromatic) 1450 - 1600 Medium to Weak
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

lon Expected m/z

[M]* (Molecular lon) 160

[M-CHOJ* 131

[CeHs]* 77
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Experimental Protocol: Synthesis of 1-
Phenylcyclobutanecarbaldehyde

The synthesis of 1-phenylcyclobutanecarbaldehyde has been reported by Meyers et al. in
The Journal of Organic Chemistry, 1973, 38 (1), pp 36-56. The procedure involves the use of a
dihydro-1,3-oxazine intermediate.

Experimental Workflow

Synthesis

1. Mel
2. NaBHa
3. H2C204 .
" Alkylation, Reduction,
el Tt 1-Phenylcyclobutanecarbaldehyde
@—V@-(1-Phenylcyclobutyl)-4,4,6-trimethyl-5,6—dihydro-1,3-oxazin9—*
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Caption: Synthetic workflow for 1-phenylcyclobutanecarbaldehyde.

Detailed Methodology

Step 1: Formation of the Methiodide Salt 2-(1-Phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-
oxazine is dissolved in acetonitrile and treated with an excess of methyl iodide. The mixture is
stirred at room temperature until the precipitation of the methiodide salt is complete.

Step 2: Reduction of the Methiodide Salt The methiodide salt is suspended in ethanol and
cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is
stirred until the reduction is complete.

Step 3: Hydrolysis to the Aldehyde The ethanolic solution is concentrated, and the residue is
dissolved in a mixture of tetrahydrofuran and water. Oxalic acid is added, and the mixture is

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b075188?utm_src=pdf-body
https://www.benchchem.com/product/b075188?utm_src=pdf-body
https://www.benchchem.com/product/b075188?utm_src=pdf-body
https://www.benchchem.com/product/b075188?utm_src=pdf-body-img
https://www.benchchem.com/product/b075188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

heated at reflux to effect hydrolysis.

Step 4: Work-up and Purification The reaction mixture is cooled, and the organic layer is
separated. The aqueous layer is extracted with ether, and the combined organic extracts are
washed with saturated sodium bicarbonate solution and brine. After drying over anhydrous
magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then
purified by distillation to afford 1-phenylcyclobutanecarbaldehyde.

Logical Comparison of Data

The comparison between theoretical and experimental data is a fundamental aspect of
chemical research. It allows for the validation of computational models and provides a deeper
understanding of molecular properties.

Theoretical Data
(Computed Properties)

Experimental Data
(Measured Properties)

Comparison & Validation

Refinement of Confirmation of
Theoretical Models Structure & Purity

Click to download full resolution via product page

Caption: The interplay between theoretical and experimental data.

This guide serves as a starting point for researchers working with 1-
phenylcyclobutanecarbaldehyde. While a comprehensive set of experimental data remains
to be fully compiled in the literature, the information provided herein offers a solid foundation for
its synthesis, characterization, and application. Researchers are encouraged to perform their
own analyses to contribute to the collective understanding of this important chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Theoretical and
Experimental Data for 1-Phenylcyclobutanecarbaldehyde]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b075188#comparing-theoretical-vs-
experimental-data-for-1-phenylcyclobutanecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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